N-(2-Carboxyphenyl)Phthalimide

Catalog No.
S707052
CAS No.
41513-78-4
M.F
C15H9NO4
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Carboxyphenyl)Phthalimide

CAS Number

41513-78-4

Product Name

N-(2-Carboxyphenyl)Phthalimide

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)benzoic acid

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C15H9NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-8H,(H,19,20)

InChI Key

RSKJDIQHYKWJLS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O
  • Potential Precursor Molecule

    N-(2-Carboxyphenyl)Phthalimide possesses a phthalimide group, which can be used as a protecting group for amines in organic synthesis. PubChem, N-(2-Carboxyphenyl)Phthalimide: The removal of the phthalimide group under specific conditions can then regenerate the free amine. This suggests N-(2-Carboxyphenyl)Phthalimide could potentially serve as a precursor molecule for the synthesis of compounds containing a 2-aminophenyl carboxylic acid moiety.

  • Structural Similarity to Known Research Chemicals

    N-(2-Carboxyphenyl)Phthalimide shares some structural similarities with N-(4-Carboxyphenyl)Phthalimide, a compound with documented research applications. N-(4-Carboxyphenyl)Phthalimide has been used as a ligand in coordination chemistry studies. PubChem, N-(4-Carboxyphenyl)Phthalimide: Given the similar structures, N-(2-Carboxyphenyl)Phthalimide might hold potential for similar applications, although further research would be necessary to confirm this.

N-(2-Carboxyphenyl)Phthalimide is an organic compound with the molecular formula C15H9NO4C_{15}H_{9}NO_{4} and a CAS number of 41513-78-4. It features a phthalimide core substituted with a carboxyphenyl group at the nitrogen atom. This compound is characterized by its unique structure, which includes a phthalimide moiety, known for its stability and ability to participate in various

  • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield N-(2-aminophenyl)phthalimide and other derivatives. The reaction mechanism involves the cleavage of the imide bond, leading to the formation of amine products .
  • Decarboxylation: The carboxylic acid group can undergo decarboxylation, particularly under high temperatures or specific catalytic conditions, resulting in the formation of N-(2-aminophenyl)phthalimide .
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

N-(2-Carboxyphenyl)Phthalimide exhibits notable biological activities, particularly in pharmacology:

  • Antimicrobial Properties: Studies have indicated that derivatives of phthalimides possess antimicrobial activity, suggesting potential applications in treating infections .
  • Antitumor Activity: Some compounds related to N-(2-Carboxyphenyl)Phthalimide have shown promise in inhibiting tumor growth, indicating potential as anticancer agents .

The synthesis of N-(2-Carboxyphenyl)Phthalimide typically involves several methods:

  • Reaction of Phthalic Anhydride with Amines: The most common method is the reaction between phthalic anhydride and 2-amino benzoic acid (anthranilic acid). This reaction forms the imide structure while introducing the carboxylic acid functionality.
    text
    Phthalic Anhydride + 2-Aminobenzoic Acid → N-(2-Carboxyphenyl)Phthalimide
  • Modification of Existing Phthalimides: Another approach involves modifying existing phthalimide derivatives through carboxylation reactions, which can introduce the carboxylic acid group at desired positions on the aromatic ring.

N-(2-Carboxyphenyl)Phthalimide finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects, particularly as antimicrobial and anticancer agents.
  • Material Science: The compound is also investigated for use in polymer chemistry due to its stability and reactivity .

Interaction studies involving N-(2-Carboxyphenyl)Phthalimide focus on its binding affinities and biological interactions:

  • Protein Binding Studies: Research has shown that phthalimides can interact with various proteins, influencing their biological activity and stability.
  • Enzyme Inhibition: Some studies suggest that derivatives may inhibit specific enzymes, contributing to their antimicrobial and anticancer properties .

Several compounds share structural similarities with N-(2-Carboxyphenyl)Phthalimide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-(4-Carboxyphenyl)PhthalimideSimilar phthalimide structure but with para substitutionDifferent biological activity profile
N-(2-Aminophenyl)PhthalimideContains an amino group instead of a carboxylic groupMore basic properties
N-Phthaloyl-L-Glutamic AcidContains a glutamic acid moietyDifferent functional properties

N-(2-Carboxyphenyl)Phthalimide is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological properties compared to other similar compounds. Its ability to undergo hydrolysis and other transformations makes it particularly valuable in synthetic chemistry and medicinal applications .

The synthesis of phthalimide derivatives dates to the 19th century, with early work focused on their use as dyes and pharmaceuticals. N-(2-Carboxyphenyl)Phthalimide emerged as a derivative of interest due to its structural similarity to anthranilic acid (2-aminobenzoic acid), a key intermediate in indigo dye production. Modern synthetic routes, such as the condensation of phthalic anhydride with 2-aminobenzoic acid under acidic conditions, were developed in the mid-20th century. Its development parallels that of thalidomide, a phthalimide derivative notorious for its teratogenic effects but later repurposed for anti-inflammatory and anti-cancer applications.

Nomenclature and Structural Classification

  • IUPAC Name: 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid
  • Molecular Formula: C₁₅H₉NO₄
  • Molecular Weight: 267.24 g/mol
  • Structural Features: A phthalimide core (two fused benzene rings with two ketone groups) linked to a 2-carboxyphenyl group via the imide nitrogen.

Significance in Phthalimide Chemistry

Phthalimides are valued for their stability and versatility. The carboxylic acid group in N-(2-Carboxyphenyl)Phthalimide enhances its reactivity, enabling participation in acid-base reactions, esterifications, and coordination chemistry. It serves as a precursor for bioactive molecules, including histone deacetylase (HDAC) inhibitors.

General Overview of Related Phthalimide Derivatives

DerivativeKey Features
N-(4-Carboxyphenyl)PhthalimidePara-substituted carboxylic acid group; used in coordination polymers.
ThalidomideSedative and anti-inflammatory properties; modulates TNF-α.
N-Alkyl PhthalimidesSynthesized via denitrogenative cyanation; used in tyrosinase inhibitors.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41513-78-4

Wikipedia

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Dates

Modify: 2023-08-15

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